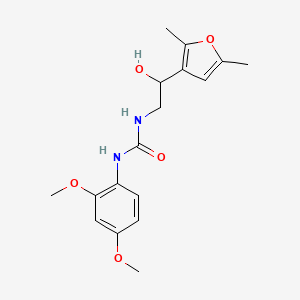

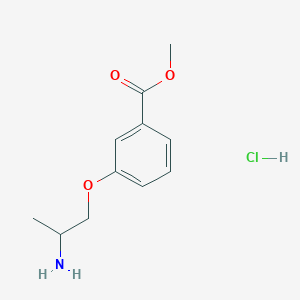

1-(2,4-Dimethoxyphenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)urea is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

- Studies on crystalline N1, N1-dimethyl-N3-arylureas have revealed the significance of hydrogen bonding and molecular conformations in determining their structural properties. Solid-state NMR and X-ray diffraction have been utilized to elucidate the configurations and bonding within these compounds, highlighting the impact of substituents on molecular orientation and interactions (Kołodziejski et al., 1993).

Liquid Crystalline Poly(urea-ester)s

- Novel liquid crystalline poly(urea-ester)s based on bis(4'-hydroxyphenyl)-tolylene-2,4-diurea have been synthesized, demonstrating nematic liquid crystal properties. This research underscores the importance of urea derivatives in creating materials with specific thermal and optical characteristics, which could be pivotal for advanced material applications (Du et al., 2001).

Corrosion Inhibition

- Urea derivatives have also been studied for their corrosion inhibition performance on mild steel in acidic conditions. The findings from these studies indicate that urea derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates. This application is particularly relevant in industrial settings where metal preservation is critical (Mistry et al., 2011).

Anticancer Agents

- Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has identified compounds with significant antiproliferative effects against various cancer cell lines. This exploration into the medicinal chemistry of urea derivatives showcases their potential as a foundation for developing new anticancer therapies (Jian Feng et al., 2020).

Skin Penetration Enhancers

- Urea and its analogues have been evaluated as skin penetration enhancers, a crucial aspect in the formulation of topical medications. The research indicates that specific urea derivatives can significantly increase the permeability of the skin to various pharmaceutical agents, enhancing their effectiveness (Adrian C. Williams & B. W. Barry, 1989).

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-10-7-13(11(2)24-10)15(20)9-18-17(21)19-14-6-5-12(22-3)8-16(14)23-4/h5-8,15,20H,9H2,1-4H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHZEPIPIXGPKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)NC2=C(C=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

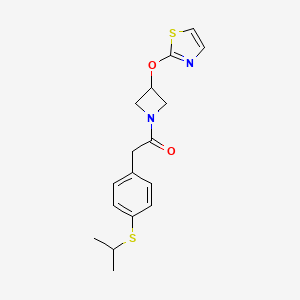

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)

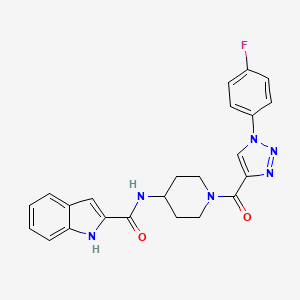

![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

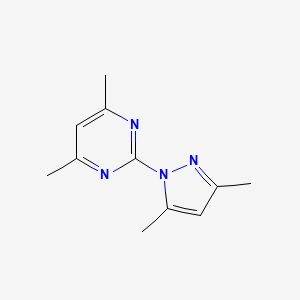

![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)

![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)